molecular formula C13H18N2O B12439145 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone

Cat. No.: B12439145
M. Wt: 218.29 g/mol
InChI Key: CNEVRELEIKQQNJ-UHFFFAOYSA-N
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Description

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is a chemical compound that features a piperidine ring substituted with an aminophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperidine with ethanone derivatives under controlled conditions. One common method involves the use of coupling reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The aminophenyl group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division, apoptosis, or signal transduction .

Comparison with Similar Compounds

  • 1-[(3-Aminophenyl)methyl]piperidin-4-yl)methanol
  • 4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)
  • 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile

Comparison: 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and development .

Biological Activity

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone, often referred to as a piperidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications, particularly in cancer treatment and neurological disorders.

Structural Characteristics

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the 4-aminophenyl group enhances its interaction with various biological targets, potentially influencing its pharmacological profile.

Anticancer Activity

Research has shown that derivatives of piperidine, including this compound, can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways associated with tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells. Studies indicate that certain piperidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Neuropharmacological Effects

Piperidine derivatives have also been evaluated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

  • CNS Activity : Some studies highlight the ability of these compounds to interact with serotonin and dopamine receptors, suggesting potential applications in managing conditions like depression and anxiety .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Studies : In vitro assays demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics against various cancer cell lines (e.g., MCF7 for breast cancer) indicating its potential as a lead compound for further development .
  • Neuroprotective Studies : Research involving animal models has shown that piperidine derivatives can improve cognitive function and reduce neuroinflammation, supporting their use in neurodegenerative disease models .

Data Tables

Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF70.275
NeuroprotectionRat ModelN/A
Enzyme InhibitionAChEStrong Inhibition

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[3-(4-aminophenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12(9-15)11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-9,14H2,1H3

InChI Key

CNEVRELEIKQQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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